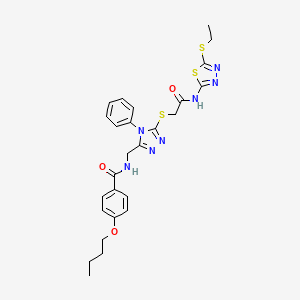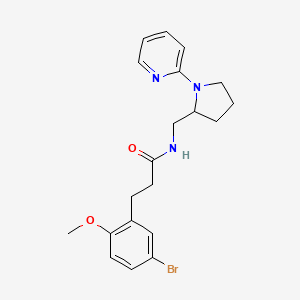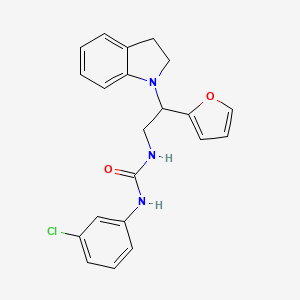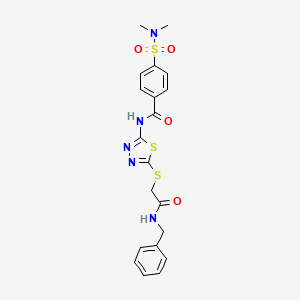![molecular formula C17H13F3N2O2S B2502770 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097900-43-9](/img/structure/B2502770.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide" is a heterocyclic molecule that contains multiple ring structures, including furan, thiophene, and pyridine moieties. These types of compounds are of interest due to their potential applications in various fields such as pharmaceuticals, materials science, and organic electronics .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves the formation of ring structures through various chemical reactions. For instance, the synthesis of related compounds has been achieved through acid-catalyzed transformations, which can lead to the opening of the furan ring and the formation of new fused heterocyclic systems . Additionally, the synthesis of complexes with metals such as Co(II), Ni(II), and Cu(II) has been reported, which involves the coordination of the ligand to the metal ions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been characterized using techniques such as NMR, IR, MS, and X-ray diffraction . For example, the crystal structure of a furan-quinone pigment was determined to be triclinic with specific bond distances and angles, and the stability of the molecular configuration was attributed to intramolecular hydrogen bonds . These techniques could be employed to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be explored through their participation in various chemical reactions. Activated nitriles have been used in the synthesis of thiazolo[2,3-a]pyridine derivatives, which could be relevant to the chemical reactions that the compound might undergo . Furthermore, the cyclocondensation reaction has been utilized to synthesize oxadiazaboroles with thiophene, furan, and pyridine substituents . These reactions provide insight into the potential reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. The thermal decomposition of metal complexes of related compounds has been studied, which is important for understanding their stability . Additionally, the antimicrobial and antioxidant activities of naphtho[2,1-b]furan-2-carboxamides have been investigated, indicating the biological relevance of these compounds . The physical properties such as melting points and elemental compositions have also been determined for oxadiazaboroles . These studies could guide the analysis of the physical and chemical properties of "this compound".
Applications De Recherche Scientifique
Synthesis and Reactivity
Studies have detailed the synthesis and reactivity of compounds containing furan and thiophene moieties, which are structurally related to the compound of interest. For example, Aleksandrov et al. (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting techniques that could be applicable to the synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide (Aleksandrov & El’chaninov, 2017).
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)15-6-5-11(9-21-15)16(23)22-10-12(13-3-1-7-24-13)14-4-2-8-25-14/h1-9,12H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNCGMGSGYJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)
![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)


![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)

![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)

